molecular formula C16H15FN2O3 B5713610 N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No. B5713610
M. Wt: 302.30 g/mol
InChI Key: QSZPLXAQRRMBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide involves complex organic reactions, including nucleophilic substitution reactions with fluorine-bearing agents and the careful assembly of the nitrobenzamide moiety. An example of a related synthetic approach is the automated synthesis of 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, highlighting techniques like nucleophilic [18F]fluorination and HPLC purification to achieve high radiochemical yield and purity (Hayashi et al., 2012).

Molecular Structure Analysis

The analysis of the molecular structure, particularly through techniques such as single-crystal X-ray diffraction, plays a crucial role in understanding the spatial arrangement of atoms within compounds like this compound. Studies on related compounds have demonstrated the importance of strong hydrogen bonding in crystal packing, which could be relevant for understanding the structural characteristics of the compound (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often leverage the reactivity of the nitro group and the influence of substituents on the benzamide and fluorophenyl groups. For instance, the synthesis and evaluation of σ receptor ligands underscore the compound's potential interactions and affinity towards specific biological targets, indicating a method for exploring its chemical reactivity and binding properties (Shiue et al., 1997).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are influenced by the compound's molecular structure and intermolecular forces. Investigations into similar compounds provide insight into how structural features, like hydrogen bonding and pi-pi interactions, affect these properties. Studies on isomeric N-(iodophenyl)nitrobenzamides reveal varied three-dimensional framework structures, illustrating how substitutions influence physical characteristics (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and degradation, can be understood through studies on related molecules. For example, the investigation of the synthesis, structure, and spectroscopic properties of related compounds sheds light on the effects of substitutions on benzamide and how they influence chemical behavior and potential biological activity (He et al., 2014).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-11-10-13(4-7-15(11)19(21)22)16(20)18-9-8-12-2-5-14(17)6-3-12/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZPLXAQRRMBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.